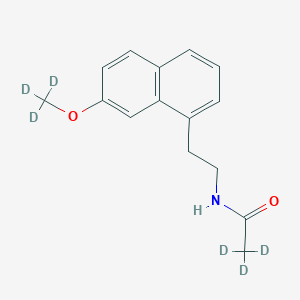

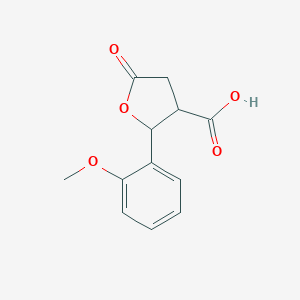

2-(2-甲氧基苯基)-5-氧代四氢呋喃-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid and its derivatives involves several steps, including asymmetric oxidation processes that lead to enantiomerically enriched compounds. Specifically, 3-Aryl-2-hydroxycyclopent-2-en-1-ones subjected to asymmetric oxidation result in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. Electron-donating substituents in the para position of the phenyl ring are known to increase the yield and decrease the enantioselectivity of the process (Jõgi et al., 2006).

Molecular Structure Analysis

The crystal structure of closely related compounds to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has been extensively studied. For instance, (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid crystallizes in the triclinic system, with intermolecular C-H…O hydrogen-bonding interactions stabilizing the crystal structure (Tiantian Wang et al., 2009).

Chemical Reactions and Properties

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including halolactonization and gamma-hydroxylation, leading to the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones. This sequential reaction involving 4-aryl-2,3-allenoic acids with iodine or copper halides demonstrates the compound's reactivity and potential for further chemical modification (Shengming Ma et al., 2004).

科学研究应用

生物活性探索该化合物及其衍生物已被探索其生物活性。例如,与 2-(2-甲氧基苯基)-5-氧代四氢呋喃-3-甲酸密切相关的烟草植物中的衍生物,对烟草花叶病毒 (TMV) 表现出显着的活性,并对某些人类肿瘤细胞系具有细胞毒性 (Wu 等人,2018)。这表明了抗病毒和抗癌剂的开发潜力。

化学改性和用途2-(2-甲氧基苯基)-5-氧代四氢呋喃-3-甲酸的化学结构使其成为有机合成中的多功能前体。其衍生物已被用于合成复杂分子,证明了此类化合物在促进具有潜在生物活性的多种分子结构的生成中的作用 (Sasaki 等人,1997)。此外,相关化合物的区域选择性二聚化展示了合成区域异构衍生物的创新方法,突出了该化合物在推进合成方法中的作用 (Larsen 等人,2001)。

工业应用除了科学意义之外,与 2-(2-甲氧基苯基)-5-氧代四氢呋喃-3-甲酸密切相关的呋喃羧酸的生产和改性具有工业应用。由于其功能特性,这些化合物被用于各个行业。例如,已经开发出工程化生物催化剂用于高效生产呋喃羧酸,证明了该化合物在生物技术过程中的潜力及其对可持续化学制造的贡献 (Zhang 等人,2020)。

作用机制

Target of Action

The primary target of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is Methionine aminopeptidase, an enzyme found in Escherichia coli . This enzyme plays a crucial role in the initiation of protein synthesis by removing the methionine residue from nascent proteins.

Mode of Action

It is likely that the compound binds to the active site of the enzyme, inhibiting its function .

Biochemical Pathways

Given its target, it may impact protein synthesis pathways, particularly those involving the initiation of protein synthesis .

Result of Action

Given its target, it may inhibit protein synthesis, potentially leading to a decrease in the production of certain proteins .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

安全和危害

属性

IUPAC Name |

2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMNYYZCVYAOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

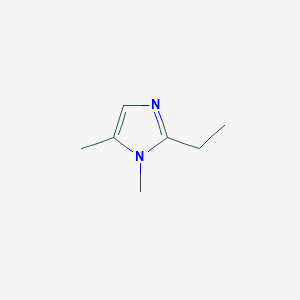

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)